molecular formula C16H23N5O3S B10867405 1-{[2-ethoxy-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}-2,4-dimethylpiperidine

1-{[2-ethoxy-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}-2,4-dimethylpiperidine

Cat. No.: B10867405
M. Wt: 365.5 g/mol
InChI Key: PRLBPZZRXKAQHT-UHFFFAOYSA-N
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Description

1-{[2-ETHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}-2,4-DIMETHYLPIPERIDINE is a complex organic compound featuring a piperidine ring substituted with ethoxy, tetraazolyl, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-ETHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}-2,4-DIMETHYLPIPERIDINE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Tetraazolyl Group: This step involves the reaction of a suitable precursor with sodium azide under acidic conditions to form the tetraazolyl moiety.

    Sulfonylation: The sulfonyl group is introduced via sulfonyl chloride in the presence of a base such as pyridine.

    Piperidine Ring Formation: The final step involves the cyclization of the intermediate compounds to form the piperidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-{[2-ETHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}-2,4-DIMETHYLPIPERIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the ethoxy and sulfonyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ethyl halides for ethoxylation, sulfonyl chlorides for sulfonylation.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.

Scientific Research Applications

1-{[2-ETHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}-2,4-DIMETHYLPIPERIDINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[2-ETHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}-2,4-DIMETHYLPIPERIDINE involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions.

Comparison with Similar Compounds

  • 1-{[2-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}-2,4-DIMETHYLPIPERIDINE
  • 1-{[2-ETHOXY-5-(1H-1,2,3,4-TRIAZOL-1-YL)PHENYL]SULFONYL}-2,4-DIMETHYLPIPERIDINE

Comparison: Compared to similar compounds, 1-{[2-ETHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}-2,4-DIMETHYLPIPERIDINE is unique due to the presence of the tetraazolyl group, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C16H23N5O3S

Molecular Weight

365.5 g/mol

IUPAC Name

1-[2-ethoxy-5-(tetrazol-1-yl)phenyl]sulfonyl-2,4-dimethylpiperidine

InChI

InChI=1S/C16H23N5O3S/c1-4-24-15-6-5-14(20-11-17-18-19-20)10-16(15)25(22,23)21-8-7-12(2)9-13(21)3/h5-6,10-13H,4,7-9H2,1-3H3

InChI Key

PRLBPZZRXKAQHT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)N2C=NN=N2)S(=O)(=O)N3CCC(CC3C)C

Origin of Product

United States

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